2-(2-Benzoxazolyl)malondialdehyde
Overview
Description
2-(2-Benzoxazolyl)malondialdehyde is a chemical compound with the molecular formula C10H7NO3 and a molecular weight of 189.17 g/mol . It is a specialty product often used in proteomics research applications . The compound features a benzoxazole ring fused to a malondialdehyde moiety, making it a unique structure in the realm of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Benzoxazolyl)malondialdehyde typically involves the condensation of 2-aminophenol with aromatic aldehydes under various catalytic conditions . One common method includes using potassium-ferrocyanide as a catalyst in a solvent-free environment, which yields the product in high efficiency . Another approach involves the use of pent-ethylene diammonium pentachloro bismuth as a catalyst at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective and scalable catalysts, and ensuring environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
2-(2-Benzoxazolyl)malondialdehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can convert it into simpler benzoxazole compounds.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the aldehyde group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols are often used in substitution reactions.
Major Products
The major products formed from these reactions include various benzoxazole derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science .
Scientific Research Applications
2-(2-Benzoxazolyl)malondialdehyde is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(2-Benzoxazolyl)malondialdehyde involves its interaction with various molecular targets. The benzoxazole ring can form π-π stacking or π-cation interactions with biological molecules, while the aldehyde group can engage in hydrogen bonding and other non-covalent interactions . These interactions enable the compound to modulate biological pathways, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: A simpler structure without the malondialdehyde moiety, used in various pharmaceutical applications.
2-Aminophenol: A precursor in the synthesis of benzoxazole derivatives.
Malondialdehyde: A reactive aldehyde used in biochemical assays.
Uniqueness
2-(2-Benzoxazolyl)malondialdehyde stands out due to its combined benzoxazole and malondialdehyde functionalities, which confer unique chemical reactivity and biological activity. This dual functionality makes it a versatile compound in both synthetic and applied chemistry .
Properties
IUPAC Name |
2-(1,3-benzoxazol-2-yl)propanedial | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-5-7(6-13)10-11-8-3-1-2-4-9(8)14-10/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEERYQZEXZMOGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C(C=O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60396971 | |
Record name | 2-(2-Benzoxazolyl)malondialdehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60396971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40071-07-6 | |
Record name | 2-(2-Benzoxazolyl)malondialdehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60396971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-Benzoxazolyl)malondialdehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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